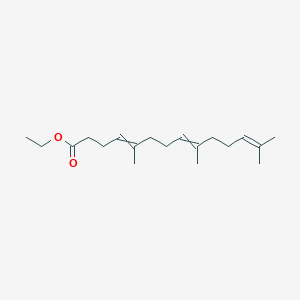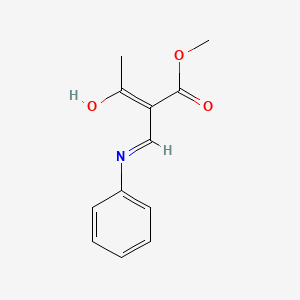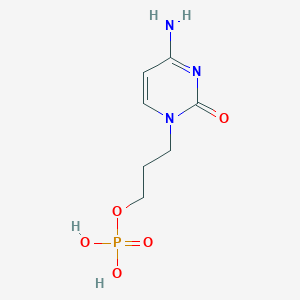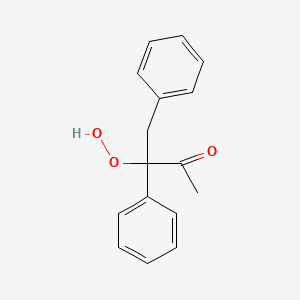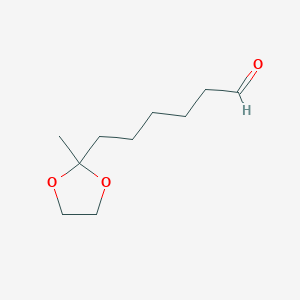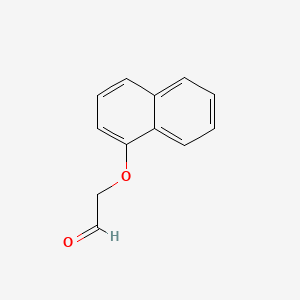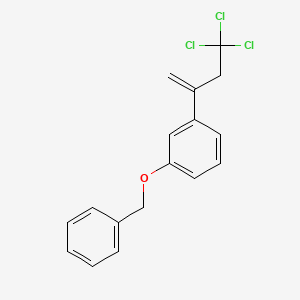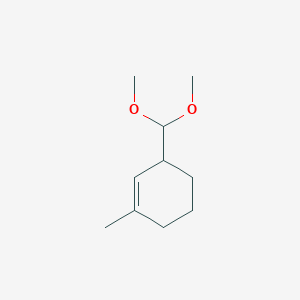
Formoguanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formoguanamine hydrochloride is a chemical compound known for its potent effects in inducing blindness in certain avian species. It is a derivative of formoguanamine, which belongs to the class of amino-s-triazine compounds. This compound has been studied extensively for its effects on the visual systems of various animals, particularly in the context of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formoguanamine hydrochloride is synthesized through the neutralization of formoguanamine with hydrochloric acid. The process involves dissolving formoguanamine in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperature and pH to ensure the complete conversion of formoguanamine to its hydrochloride form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory preparation. The process is scaled up to accommodate larger quantities, with stringent controls on purity and yield. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Formoguanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, typically involving the addition of hydrogen or removal of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .
Scientific Research Applications
Formoguanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular structures and functions, particularly in the visual systems of animals.
Medicine: Research has explored its potential therapeutic applications, including its use as a diuretic and its effects on renal function.
Industry: this compound is used in the production of certain polymers and resins, contributing to the development of advanced materials
Mechanism of Action
The mechanism of action of formoguanamine hydrochloride involves its interaction with cellular structures, particularly in the retina. The compound disrupts the pigment epithelium and visual cells, leading to retinal degeneration and blindness. This effect is mediated through the inhibition of specific enzymes and pathways involved in retinal cell maintenance and function .
Comparison with Similar Compounds
Formoguanamine hydrochloride is unique among amino-s-triazine compounds due to its potent effects on the visual system. Similar compounds include:
Ammeline: Another amino-s-triazine compound with similar chemical properties but less potent effects on the visual system.
2-Amino-s-triazine: Known for its chemical reactivity but with different biological effects.
2-Amino-4-hydroxy-s-triazine: Shares structural similarities but has distinct biological activities
This compound stands out due to its specific and potent action on retinal cells, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
58228-71-0 |
|---|---|
Molecular Formula |
C3H6ClN5 |
Molecular Weight |
147.57 g/mol |
IUPAC Name |
1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C3H5N5.ClH/c4-2-6-1-7-3(5)8-2;/h1H,(H4,4,5,6,7,8);1H |
InChI Key |
MJGZZIJKIRZIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
